4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine
Description
4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine is a piperidine derivative featuring a biphenylmethyl substituent at the 4-position of the piperidine ring, along with an amine group. This structure combines the rigidity of the biphenyl system with the conformational flexibility of the piperidine scaffold, making it a candidate for diverse pharmacological applications.
Molecular Formula: C₁₈H₂₁N₂
Molecular Weight: 265.37 g/mol
Key Features:
- Biphenylmethyl group: Increases steric bulk and aromatic π-π interactions.
- Piperidine-4-amine core: Provides a basic nitrogen for hydrogen bonding and salt formation.
Properties
CAS No. |
919112-78-0 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-[(4-phenylphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C18H22N2/c19-18(10-12-20-13-11-18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,20H,10-14,19H2 |
InChI Key |
CJYUWWNTMWRTLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation Mechanism
The mechanism involves nucleophilic attack by the nitrogen atom of piperidin-4-amine on the electrophilic carbon of the alkyl halide, leading to the formation of the desired product.
Carbamate Formation Mechanism
In the carbamate method, the biphenyl derivative first undergoes nucleophilic substitution to form a carbamate intermediate, which then reacts with piperidin-4-amine to yield the final product.
Comparative Analysis of Methods
Both methods have their advantages and drawbacks:
Method A (Direct Alkylation) is straightforward but may lead to side reactions due to the reactivity of alkyl halides.
Method B (Carbamate Route) offers better control over reaction conditions and can potentially yield purer products but requires additional steps for carbamate formation.
Chemical Reactions Analysis
Types of Reactions
4-[([1,1’-Biphenyl]-4-yl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4-[([1,1’-Biphenyl]-4-yl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[([1,1’-Biphenyl]-4-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine with structurally related piperidine derivatives:
Key Differences and Implications
Aromatic Substituents
- Biphenylmethyl vs. Benzyl : The biphenyl group (C₁₃H₁₁) in the target compound increases molecular weight by ~77 g/mol compared to benzyl (C₇H₇). This enhances lipophilicity (logP ~3.5 vs. ~2.1 for benzyl), favoring interactions with hydrophobic protein pockets .
Amine Modifications
- Acetylation : 1-Acetylpiperidin-4-amine (C₇H₁₂N₂O) masks the primary amine, reducing basicity (pKa ~6–7 vs. ~10 for unmodified amines). This modification can improve metabolic stability .
Pharmacological Hypotheses
Biological Activity
4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a biphenyl group, which is significant for its biological interactions. The molecular formula can be represented as CHN, with a molecular weight of approximately 240.35 g/mol.
Research indicates that compounds with a piperidine moiety often exhibit diverse biological activities, including:
- Anticancer Activity : Piperidine derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, certain piperidine analogs have been developed to target specific pathways in cancer cells, such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives can inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially offering therapeutic benefits in Alzheimer's disease .
- Antiviral Properties : Recent findings highlight the potential of piperidine compounds to inhibit viral replication through interactions with viral proteins, showcasing their role in combating infections like SARS-CoV-2 .
Biological Activity Data
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Neuroprotection | Inhibition of AChE and BuChE | |
| Antiviral | Inhibition of viral proteases |
Case Studies
- Anticancer Studies : In a study involving various piperidine derivatives, one compound demonstrated superior cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This was attributed to enhanced binding interactions due to the structural configuration of the biphenyl group .
- Neuroprotective Research : A derivative incorporating the piperidine structure was evaluated for its ability to inhibit cholinesterase enzymes. The results indicated significant inhibition rates, suggesting potential for Alzheimer's treatment .
- Antiviral Activity : A recent investigation into the inhibitory effects of piperidine compounds on SARS-CoV-2 showed that certain derivatives exhibited better binding affinities than existing antiviral drugs like Remdesivir, indicating a promising avenue for further research .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Piperidine Ring : The nitrogen atom in the piperidine ring is crucial for interaction with biological targets.
- Biphenyl Substitution : The biphenyl moiety enhances hydrophobic interactions, improving binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
